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Compound of Interest

Compound Name:
[(2,5-Difluorophenyl)methyl]

(ethyl)amine

Cat. No.: B13250976 Get Quote

Introduction & Chemical Identity
(2,5-Difluorophenyl)methylamine, also known as 2,5-Difluorobenzylamine, is a specialized

fluorinated building block used extensively in medicinal chemistry and emerging material

science applications. Its specific fluorination pattern (ortho- and meta-substitution relative to the

amine) imparts unique electronic and steric properties that distinguish it from its mono-

fluorinated or non-fluorinated analogues.

Critical Identity Verification
Note: Confusion often arises between the 2,5- and 2,6-isomers. Ensure you are using the

correct CAS number for your specific target.
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Property Specification

Chemical Name (2,5-Difluorophenyl)methylamine

Common Name 2,5-Difluorobenzylamine

CAS Number
85118-06-5 (Distinct from 2,6-isomer: 69385-30-

4)

Molecular Formula C₇H₇F₂N

Molecular Weight 143.13 g/mol

Appearance Colorless to light yellow liquid

Density 1.23 g/mL at 25 °C

Boiling Point
78 °C at 15 mmHg (approx. 175 °C at 760

mmHg)

Solubility
Soluble in DCM, DMF, MeOH, DMSO; slightly

soluble in water

Scientific Significance[2]
Medicinal Chemistry (Bioisosterism): The 2,5-difluoro substitution pattern is strategically

used to block metabolic "hotspots" on the phenyl ring (preventing CYP450-mediated

oxidation) while modulating the pKa of the amine and increasing lipophilicity (LogP) to

enhance blood-brain barrier permeability.

Material Science (Perovskites): In halide perovskite solar cells, fluorinated benzylamines

serve as hydrophobic spacers. The dipole moment created by the asymmetric 2,5-

fluorination aids in defect passivation at the grain boundaries, improving device stability

against moisture.

Strategic Workflows (Visualized)
The following diagram outlines the decision matrix for utilizing this building block in drug

discovery, specifically highlighting its role in Fragment-Based Drug Discovery (FBDD).
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Figure 1: Strategic application workflows for 2,5-Difluorobenzylamine in synthesis and materials

engineering.

Application Note A: High-Efficiency Amide Coupling
Context: Creating library compounds where the 2,5-difluorobenzyl group acts as a lipophilic

anchor. Challenge: The electron-withdrawing effect of the two fluorine atoms reduces the

nucleophilicity of the benzylic amine compared to non-fluorinated benzylamine. Standard

EDC/HOBt conditions may be sluggish. Solution: Use HATU as a potent coupling agent to

ensure rapid and complete conversion.

Protocol 1: HATU-Mediated Coupling
Reagents:

Carboxylic Acid Partner (1.0 equiv)

(2,5-Difluorophenyl)methylamine (1.1 equiv)

HATU (1.2 equiv)

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

Solvent: Anhydrous DMF or DCM

Step-by-Step Procedure:

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b13250976?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13250976?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Activation: In a flame-dried round-bottom flask, dissolve the Carboxylic Acid (1.0 mmol) in

anhydrous DMF (5 mL, 0.2 M concentration).

Base Addition: Add DIPEA (3.0 mmol) and stir at Room Temperature (RT) for 5 minutes.

Coupling Agent: Add HATU (1.2 mmol) in one portion. The solution typically turns

yellow/orange. Stir for 10–15 minutes to form the activated ester (OAt-ester).

Amine Addition: Add (2,5-Difluorophenyl)methylamine (1.1 mmol) dropwise.

Reaction: Stir at RT under nitrogen atmosphere.

QC Check: Monitor by LC-MS at T=1h. Due to the fluorine substitution, the amine is less

reactive; if <50% conversion is observed, heat to 40 °C.

Workup:

Dilute with Ethyl Acetate (30 mL).

Wash sequentially with:

10% Citric Acid (2 x 10 mL) – Removes unreacted amine and DIPEA.

Sat. NaHCO₃ (2 x 10 mL) – Removes unreacted acid and HATU byproducts.

Brine (1 x 10 mL).

Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

Purification: Flash chromatography (Hexane/EtOAc gradient).

Application Note B: Reductive Amination
Context: Synthesizing secondary amines for kinase inhibitor scaffolds. Mechanism: Formation

of an imine intermediate followed by selective reduction.

Protocol 2: Direct Reductive Amination
Reagents:

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13250976?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Aldehyde Partner (1.0 equiv)

(2,5-Difluorophenyl)methylamine (1.1 equiv)

Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 equiv)

Acetic Acid (catalytic, 1-2 drops)

Solvent: DCE (1,2-Dichloroethane) or DCM

Step-by-Step Procedure:

Imine Formation: Dissolve the Aldehyde (1.0 mmol) and (2,5-Difluorophenyl)methylamine

(1.1 mmol) in DCE (5 mL).

Catalysis: Add 1 drop of Glacial Acetic Acid. Stir for 30–60 minutes at RT.

Pro-Tip: The 2,5-difluoro group makes the amine slightly less basic, so acid catalysis helps

imine formation.

Reduction: Add NaBH(OAc)₃ (1.5 mmol) in portions over 5 minutes.

Safety: Evolution of gas may occur; ensure venting.[1]

Reaction: Stir overnight (12–16 h) at RT.

Quench: Add Sat. NaHCO₃ solution (10 mL) and stir vigorously for 15 minutes.

Extraction: Extract with DCM (3 x 10 mL). Dry over MgSO₄ and concentrate.

Analytical & Quality Control Data
When validating the synthesized products, the 2,5-difluoro substitution pattern provides distinct

NMR signatures useful for structural confirmation.
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Method Expected Signature / Observation

¹H NMR

Benzylic CH₂: Appears as a doublet or singlet

around 3.8 – 4.0 ppm. Aromatic Protons:

Distinct splitting pattern due to F-H coupling.

Look for a multiplet in the 6.9 – 7.2 ppm region.

¹⁹F NMR

Diagnostic: Two distinct signals (unless

accidentally equivalent) typically around -115 to

-125 ppm. Useful for confirming the integrity of

the ring.

LC-MS

Ionization: Shows [M+H]⁺ peak. Retention Time:

The 2,5-difluoro analog will elute later (more

lipophilic) than the non-fluorinated benzylamine

equivalent on C18 columns.

Safety & Handling Guidelines
Hazard Classification:

Corrosive (Category 1B): Causes severe skin burns and eye damage.[2]

Acute Toxicity: Harmful if swallowed or inhaled.

Handling Protocol:

PPE: Neoprene or Nitrile gloves (double gloving recommended), chemical splash goggles,

and lab coat.

Ventilation: Always handle inside a functioning fume hood. The vapor is irritating to the

respiratory tract.

Storage: Store at room temperature (or 2-8°C for long term) in a tightly sealed container. It is

sensitive to carbon dioxide (forms carbamates upon prolonged air exposure).

Spill Cleanup: Neutralize with weak acid (citric acid) or absorb with sand/vermiculite. Do not

use combustible materials (sawdust).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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